Boc Protection Enables Clean Suzuki-Miyaura Cross-Coupling Without Biaryl Byproduct Formation
The Boc-protected 3-amino group in tert-butyl 7-bromoquinolin-3-ylcarbamate prevents the undesired biaryl side-product formation that occurs when unprotected 7-bromoquinolin-3-amine is subjected to palladium-catalyzed borylation conditions with bis(pinacolato)diboron [1].
| Evidence Dimension | Major product outcome under Pd-catalyzed borylation conditions |
|---|---|
| Target Compound Data | Clean boronate formation (intended product) |
| Comparator Or Baseline | Unprotected aminobromoquinoline analog (Boc-deprotected amine) |
| Quantified Difference | Biaryl cross-coupling byproduct becomes the major product with unprotected amine; no strong base required for biaryl formation |
| Conditions | Pd catalyst, bis(pinacolato)diboron, cross-coupling conditions |
Why This Matters
This directly impacts synthetic route viability: procurement of the Boc-protected form eliminates an entire step of purification from contaminating biaryl species.
- [1] Scilit. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. View Source
